(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action
(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a primary affinity for Group II mGluRs, encompassing mGluR2 and mGluR3 subtypes.[1][2] At higher concentrations, it also exhibits antagonist activity at Group I and Group III mGluRs.[1][2] This broad-spectrum antagonist profile at mGluRs makes it a valuable tool in neuroscience research. Its mechanism of action extends beyond simple receptor blockade, influencing downstream signaling cascades that are implicated in various neurological and psychiatric conditions. Notably, its antidepressant-like effects are mediated through the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways, leading to increased brain-derived neurotrophic factor (BDNF) expression. This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-LY341495, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Quantitative Data: Receptor Binding Affinity and Potency
The antagonist activity of LY341495 has been quantified across various mGluR subtypes using radioligand binding assays and functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Receptor Subtype | Agonist/Radioligand Displaced | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Group I | ||||||
| mGlu1a | Quisqualate | Phosphoinositide Hydrolysis | AV12-664 | 7800 | 7000 | [1] |
| mGlu5a | Quisqualate | Phosphoinositide Hydrolysis | AV12-664 | 8200 | 7600 | [1] |
| Group II | ||||||
| mGlu2 | (1S,3R)-ACPD | cAMP Formation | RGT | 21 | - | [1] |
| mGlu2 | [3H]-LY341495 | Radioligand Binding | CHO | - | 1.67 | [3] |
| mGlu3 | (1S,3R)-ACPD | cAMP Formation | RGT | 14 | - | [1] |
| mGlu3 | [3H]-LY341495 | Radioligand Binding | CHO | - | 0.75 | [3] |
| Group III | ||||||
| mGlu4a | L-AP4 | cAMP Formation | RGT | 22000 | - | [1] |
| mGlu7 | L-AP4 | cAMP Formation | RGT | 990 | - | [1] |
| mGlu8 | L-AP4 | cAMP Formation | RGT | 170 | - | [1] |
Signaling Pathways
The primary mechanism of action of LY341495 is the competitive antagonism of mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
References
- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-LY341495